4-Bromo-5-(chloromethyl)-2-methyltriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-(chloromethyl)-2-methyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrClN3/c1-9-7-3(2-6)4(5)8-9/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUBXOORODGDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 4 Bromo 5 Chloromethyl 2 Methyltriazole
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The chloromethyl group at the C5 position of the triazole ring is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions (SN). This reactivity is the primary pathway for introducing a wide range of functional groups by displacing the chloride leaving group.
Reactions with Heteroatom Nucleophiles (e.g., amines, thiols, alkoxides)
The carbon atom of the chloromethyl group is readily attacked by various heteroatom nucleophiles. This class of reactions is fundamental to building larger molecular scaffolds from the 4-Bromo-5-(chloromethyl)-2-methyltriazole core.
Amines : Primary and secondary amines react readily with the chloromethyl group to form the corresponding substituted aminomethyl derivatives. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride byproduct. The reactivity is analogous to that observed in other heterocyclic systems where phenacyl bromides react with amines to yield aminoketone products in high yields. clockss.org
Thiols : Thiolate anions, generated by treating thiols with a base, are potent nucleophiles that efficiently displace the chloride to form thioethers. This reaction is a common and high-yielding method for creating carbon-sulfur bonds. taylorandfrancis.commdpi.com Studies on similar substrates, such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, demonstrate that the sulfur atom of a nucleophile like 2-aminothiophenol (B119425) is more nucleophilic than the amine group, leading to selective S-alkylation. nih.gov
Alkoxides : Alkoxides and phenoxides serve as oxygen-based nucleophiles, reacting with the chloromethyl group to yield ether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the corresponding alcohol or phenol. Research on the reactivity of 4-bromoacetyl-1,2,3-triazoles with phenols in basic media shows that keto-ethers are produced in excellent yields. clockss.org
Formation of Ether, Thioether, and Amine Derivatives
The nucleophilic substitution reactions described above directly lead to the synthesis of important classes of derivatives. These transformations are key steps in modifying the properties of the parent molecule for various applications.
The table below summarizes the formation of these derivatives from this compound and representative heteroatom nucleophiles.
| Derivative Class | Nucleophile | General Reaction Scheme | Resulting Structure |
| Amine | R¹R²NH | 4-Bromo-2-methyl-5-((R¹R²N)-methyl)-2H-1,2,3-triazole | |
| Thioether | R-SH | 4-Bromo-5-((R-thio)methyl)-2-methyl-2H-1,2,3-triazole | |
| Ether | R-OH | 4-Bromo-5-((R-oxy)methyl)-2-methyl-2H-1,2,3-triazole |
These reactions provide a modular approach to a wide variety of 5-substituted-methyl-1,2,3-triazoles, demonstrating the synthetic flexibility afforded by the chloromethyl group.
Reactivity of the Bromo-Substituent on the Triazole Ring
The bromine atom attached to the C4 position of the triazole ring is significantly less reactive towards nucleophilic substitution than the chloromethyl group. However, it is an ideal functional group for participating in metal-mediated reactions, allowing for the introduction of new carbon or heteroatom substituents directly onto the triazole ring.
Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-S bond formation)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-S bonds, and the bromo-substituent on the triazole ring is well-suited for this chemistry. mdpi.comresearchgate.net
C-C Bond Formation : The Suzuki-Miyaura cross-coupling is a widely used method for forming carbon-carbon bonds. In this reaction, the bromo-triazole can be coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netbris.ac.uk This methodology has been successfully applied to 4-bromo-1,2,3-triazoles to synthesize 2,4,5-trisubstituted triazoles. organic-chemistry.org Other C-C coupling reactions like the Heck, Sonogashira, and Negishi reactions are also viable. researchgate.net
C-N Bond Formation : The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the bromo-triazole with an amine in the presence of a palladium or nickel catalyst. mit.edu This provides a direct route to 4-amino-1,2,3-triazole derivatives.
C-S Bond Formation : Transition-metal-catalyzed C–S cross-coupling reactions provide a modern alternative for the synthesis of thioethers by coupling the bromo-triazole with thiols. taylorandfrancis.com
The table below provides an overview of potential cross-coupling reactions involving the bromo group.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |
| Sonogashira | R-C≡CH | Pd/Cu, Base | C-C (alkyne) |
| Buchwald-Hartwig | R¹R²NH | Pd or Ni complex, Base | C-N |
| C-S Coupling | R-SH | Pd or Cu complex, Base | C-S |
Halogen Exchange Reactions
The bromine atom on the triazole ring can be exchanged for other atoms, most notably lithium, through a halogen-metal exchange reaction. rsc.org This transformation is typically achieved by treating the bromo-triazole with an organolithium reagent, such as n-butyllithium or isopropylmagnesium chloride, at low temperatures. rsc.orgorganic-chemistry.org The resulting 4-lithio-1,2,3-triazole is a powerful nucleophile that can be trapped with various electrophiles (e.g., carbon dioxide, aldehydes, disulfides) to introduce a wide range of substituents at the C4 position. rsc.org This two-step sequence of bromine-lithium exchange followed by electrophilic quench provides access to derivatives that are not readily accessible through other means. rsc.orgrsc.org
Reduction of the Bromo Group
The bromo group can be selectively removed and replaced with a hydrogen atom through a reduction process. A common method for this transformation is catalytic hydrogenation. organic-chemistry.org Treating the 4-bromo-triazole derivative with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) leads to the reductive cleavage of the carbon-bromine bond. This debromination is a useful synthetic strategy when the bromine atom is used as a temporary directing or activating group and is no longer needed in the final product. organic-chemistry.org This reaction effectively converts 4-bromo-5-substituted-2-methyltriazoles into the corresponding 5-substituted-2-methyltriazoles.
Cycloaddition Reactions Involving the Triazole Core
The 1,2,3-triazole ring is an aromatic heterocycle and is generally stable, participating less readily in cycloaddition reactions compared to more reactive dienes or dienophiles. The primary involvement of the 1,2,3-triazole core in cycloaddition chemistry is its formation via the well-known azide-alkyne cycloaddition (click chemistry). eurekaselect.commdpi.comnih.govorganic-chemistry.orgacs.orgnih.gov
However, there are instances where heterocyclic rings can participate in cycloaddition reactions, often under specific conditions or when appropriately substituted. For example, some 1,2,3-triazole-substituted compounds have been shown to undergo Diels-Alder reactions with inverse electronic demand. researchgate.net In such cases, the triazole is part of a larger conjugated system that acts as the diene or dienophile.
For a simple substituted triazole like this compound, direct participation of the triazole ring as a diene in a standard Diels-Alder reaction is unlikely due to its aromatic character and lack of a suitable diene system within the ring itself. Similarly, its role as a dienophile would be limited.
It is more plausible that the substituents on the triazole ring could be modified to contain reactive moieties that can participate in cycloaddition reactions. For instance, the chloromethyl group could be converted to an azidomethyl group, which could then undergo an intramolecular cycloaddition with an alkyne tethered to the C4 position (after displacement of the bromine), leading to fused bicyclic systems. mdpi.com
| Reaction Type | Plausibility for this compound | Rationale |
| Diels-Alder as Diene | Unlikely | Aromatic and lacks a 1,3-diene system within the core. |
| Diels-Alder as Dienophile | Unlikely | Electron-rich aromatic system, not a typical dienophile. |
| 1,3-Dipolar Cycloaddition | Possible with prior functionalization | The core itself is not a typical 1,3-dipole, but substituents could be converted to dipolar species (e.g., azides). |
Photochemical Reactivity of Halogenated Triazole Derivatives
The photochemical behavior of this compound is anticipated to be governed by the presence of the carbon-halogen bonds. Aromatic and heteroaromatic compounds containing halogen substituents are known to undergo photochemical reactions, often initiated by the homolytic cleavage of the carbon-halogen bond upon absorption of UV light. researchgate.netyoutube.commcmaster.ca This process generates a radical intermediate, which can then undergo a variety of subsequent reactions.
In the case of this compound, there are two potential sites for photochemical activation: the C-Br bond on the triazole ring and the C-Cl bond in the chloromethyl group. The relative bond dissociation energies of C-Br and C-Cl bonds suggest that the weaker C-Br bond would be more susceptible to photochemical cleavage.
Upon irradiation with UV light, the likely primary photochemical event would be the homolysis of the C4-Br bond, leading to the formation of a 5-(chloromethyl)-2-methyl-1,2,3-triazol-4-yl radical and a bromine radical. This triazolyl radical could then participate in a range of radical reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical scavengers present in the reaction mixture.
Alternatively, cleavage of the C-Cl bond in the chloromethyl group could occur, generating a 4-bromo-2-methyl-1,2,3-triazol-5-ylmethyl radical and a chlorine radical. This benzylic-type radical would also be reactive and could undergo similar subsequent reactions. The specific pathway followed would depend on the wavelength of light used and the reaction conditions.
Studies on the photochemical reactions of other halogenated compounds in various solvents have shown that the solvent can play a crucial role in the reaction outcome. acs.org For example, in hydrogen-donating solvents, the radical intermediate may abstract a hydrogen atom, leading to a dehalogenated product. In the presence of alkenes or alkynes, radical addition reactions may occur.
| Photochemical Process | Expected Intermediate | Potential Products |
| C4-Br bond cleavage | 5-(chloromethyl)-2-methyl-1,2,3-triazol-4-yl radical | 5-(chloromethyl)-2-methyl-1,2,3-triazole (after H-abstraction) |
| C5-CH₂Cl bond cleavage | 4-bromo-2-methyl-1,2,3-triazol-5-ylmethyl radical | 4-bromo-2,5-dimethyl-1,2,3-triazole (after H-abstraction) |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms for Triazole Functionalization
The functionalization of the triazole ring, particularly in complex substituted molecules like 4-Bromo-5-(chloromethyl)-2-methyltriazole, often proceeds through metal-catalyzed reactions. nih.gov These reactions, such as direct C-H arylation, provide efficient pathways to introduce new substituents onto the heterocyclic core. nih.gov The reactivity of the triazole ring is significantly influenced by the electronic properties of its existing substituents. For instance, the C5 position in 1,2,4-triazoles is often more susceptible to deprotonation and subsequent functionalization due to its more electron-deficient character compared to other positions on the ring. nih.gov
Metal-catalyzed functionalization reactions on triazole rings typically involve a series of steps that constitute a catalytic cycle. Palladium and copper are common catalysts for these transformations. nih.gov A proposed catalytic cycle for the direct C-H arylation of a substituted triazole, for example, often follows a concerted metalation-deprotonation (CMD) pathway. nih.gov
In a palladium-catalyzed cycle, the process generally begins with the coordination of the palladium catalyst to the triazole. nih.gov A base then assists in the deprotonation of a C-H bond on the triazole ring, forming a triazolyl-palladium intermediate. This step is followed by oxidative addition of an aryl halide to the palladium center. Finally, reductive elimination occurs, forming the new carbon-carbon bond between the triazole and the aryl group and regenerating the active palladium catalyst, allowing the cycle to continue. nih.gov The efficiency of such cycles can be enhanced by co-catalysts, such as carboxylic acids, and appropriate ligands that stabilize the metal center. nih.gov
Table 1: Proposed Steps in a Palladium-Catalyzed C-H Arylation Cycle for Triazoles
| Step | Description | Key Species Involved |
|---|---|---|
| 1. Catalyst Activation | The active Pd(0) or Pd(II) catalyst is generated in the reaction mixture. | Pd(OAc)₂, Ligands |
| 2. Coordination | The palladium catalyst coordinates to the triazole ring. | Triazole, Palladium Complex |
| 3. C-H Activation (CMD) | Concerted Metalation-Deprotonation occurs where the C-H bond is broken with the assistance of a base, forming a palladacycle intermediate. | Triazole-Palladium Complex, Base (e.g., K₂CO₃) |
| 4. Oxidative Addition | The aryl halide (Ar-X) adds to the palladium center, increasing its oxidation state. | Palladacycle, Aryl Halide |
| 5. Reductive Elimination | The new C-C bond is formed between the triazole and the aryl group, and the catalyst is regenerated in its active state. | Aryl-Triazole-Palladium Complex |
| 6. Catalyst Regeneration | The catalyst returns to its initial state to participate in another cycle. | Pd(0) or Pd(II) |
This is a generalized cycle based on known mechanisms for triazole functionalization. nih.gov
In more complex multi-component reactions, multiple reactive intermediates may be generated in situ from different starting materials. nih.gov The success of such reactions often depends on the comparable formation rates of these intermediates, preventing one from being consumed before it can react with the other. nih.gov Computational studies have demonstrated that matched energy barriers for the formation of different intermediates, such as iminium and enol species, enable the reaction to proceed smoothly and efficiently. nih.gov This principle highlights the delicate balance required in orchestrating reaction pathways involving multiple transient species.
Density Functional Theory (DFT) Calculations and Spectroscopic Analysis
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of heterocyclic compounds, including halogenated triazoles. irjweb.comresearchgate.net These computational methods allow for the calculation of various quantum chemical parameters that correlate with a molecule's behavior in chemical reactions. researchgate.net By modeling the molecule's geometry and electron distribution, DFT provides insights that complement experimental spectroscopic data. researchgate.netuzhnu.edu.ua
DFT calculations are used to determine the electronic properties of molecules like this compound. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com
Molecular Electrostatic Potential (MEP) maps, also generated through DFT calculations, visualize the charge distribution across the molecule. irjweb.com These maps identify electron-rich regions (susceptible to electrophilic attack), typically colored in red, and electron-poor regions (susceptible to nucleophilic attack), shown in blue. irjweb.com For a halogenated triazole, the electronegative halogen atoms and nitrogen atoms are expected to be regions of negative potential, while hydrogen atoms and certain carbon atoms may show positive potential. researchgate.net Natural Bond Orbital (NBO) analysis can further explain charge transfer and delocalization arising from intramolecular interactions. goums.ac.ir
Table 2: Key Electronic Parameters from DFT Calculations for Triazole Derivatives
| Parameter | Significance | Typical Information Gained |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability. | Higher energy suggests a better electron donor. researchgate.net |
| LUMO Energy | Indicates electron-accepting ability. | Lower energy suggests a better electron acceptor. researchgate.net |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. | A smaller gap often corresponds to higher reactivity. irjweb.com |
| Mulliken Charges | Provides the partial charge on each atom. | Identifies relative positive and negative centers in the molecule. researchgate.net |
| MEP Map | Visualizes electrostatic potential on the electron density surface. | Predicts sites for electrophilic and nucleophilic attack. irjweb.com |
Beyond static electronic properties, DFT is a powerful method for modeling entire reaction pathways. nih.govrsc.org By calculating the potential energy surface of a reaction, researchers can identify the structures of transition states—the highest energy points along the reaction coordinate—and determine the activation energy barriers. nih.gov This information is vital for understanding reaction kinetics and predicting which of several possible mechanistic pathways is most favorable.
For instance, in multi-component reactions involving triazoles, DFT calculations can demonstrate that the energy barriers for the formation of two distinct reactive intermediates are comparable. nih.gov This computational evidence is crucial for explaining why the reaction can proceed efficiently, as it ensures that both intermediates can be present simultaneously to react with each other. nih.gov These models provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. rsc.org
Steric and Electronic Effects of Halogen and Chloromethyl Substituents on Reactivity
The reactivity of the this compound core is governed by the combined steric and electronic influences of its substituents. rsc.org The bromine atom, the chloromethyl group, and the N-methyl group each impart distinct properties to the triazole ring, dictating its behavior in chemical transformations.
Electronic Effects: Both the bromine and chlorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the triazole ring. This effect reduces the electron density of the aromatic system, making it more susceptible to nucleophilic attack. The bromine at the C4 position and the chloromethyl group at the C5 position significantly influence the acidity of any adjacent C-H protons, potentially facilitating deprotonation during metal-catalyzed functionalization reactions. nih.gov In contrast, the methyl group attached to the nitrogen atom at position 2 is electron-donating (+I), which slightly counteracts the electron-withdrawing nature of the halogens.
Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups, which can impede the approach of a reactant to the reaction site. The bromine atom at C4 and the chloromethyl group at C5 are relatively bulky. Their presence can sterically block access to adjacent positions on the ring, thereby influencing the regioselectivity of functionalization reactions. For example, a bulky substituent can direct an incoming reagent to a less hindered position on the molecule. rsc.org This control over the reaction site is a key principle in synthetic chemistry for achieving desired isomers. nih.gov
Table 3: Summary of Substituent Effects on the Triazole Ring
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Bromo- (-Br) | C4 | Strongly electron-withdrawing (-I) | Moderately bulky, can hinder approach to adjacent sites. |
| Chloromethyl- (-CH₂Cl) | C5 | Electron-withdrawing (-I) due to Chlorine | Bulky, can influence regioselectivity by blocking the C5 position. |
| Methyl- (-CH₃) | N2 | Electron-donating (+I) | Small, minimal steric impact on the ring itself. |
Derivatization and Scaffold Modification Strategies for Advanced Organic Synthesis
Theoretical Construction of Complex Polyheterocyclic Systems
In theory, "4-Bromo-5-(chloromethyl)-2-methyltriazole" possesses two key reactive sites for the construction of polyheterocyclic systems: the chloromethyl group and the bromo substituent. The chloromethyl group is a classic electrophile, susceptible to nucleophilic substitution. This would allow for the introduction of various nitrogen-, oxygen-, or sulfur-containing heterocycles. For instance, reaction with a thiol-containing heterocycle could lead to a thioether linkage, while reaction with an amino-substituted heterocycle would form a secondary amine bridge.
The bromo substituent on the triazole ring offers a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions would enable the fusion or linkage of the triazole to other aromatic or heteroaromatic rings, thereby constructing more complex polyheterocyclic frameworks.
Hypothetical Synthesis of Functionalized Triazole Libraries
The dual reactivity of "this compound" would, in principle, make it a valuable scaffold for combinatorial chemistry and the synthesis of functionalized triazole libraries. A sequential reaction strategy could be employed. For example, the chloromethyl group could first be displaced by a variety of nucleophiles to introduce a diverse set of functionalities. Subsequently, the bromo group could be subjected to a range of cross-coupling reactions with different boronic acids or organostannanes. This two-dimensional diversification approach could rapidly generate a large library of distinct triazole derivatives.
Table 1: Hypothetical Diversification of "this compound"
| Reaction at C5-CH2Cl | Reaction at C4-Br | Resulting Structure |
| Nucleophilic substitution with R1-NH2 | Suzuki coupling with R2-B(OH)2 | 2-Methyl-5-(aminomethyl)-4-aryl-triazole derivative |
| Nucleophilic substitution with R1-SH | Stille coupling with R2-Sn(Bu)3 | 2-Methyl-5-(thiomethyl)-4-aryl/vinyl-triazole derivative |
| Nucleophilic substitution with R1-OH | Sonogashira coupling with R2-acetylene | 2-Methyl-5-(alkoxymethyl)-4-alkynyl-triazole derivative |
This table is illustrative of potential reactions and does not represent experimentally verified outcomes for the specific target compound.
"Post-Click" Functionalization of 1,2,3-Triazoles: A General Perspective
The concept of "post-click" functionalization refers to the modification of a triazole ring after its formation via the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) "click" reactions. This strategy is a powerful tool in medicinal chemistry and materials science for introducing molecular diversity.
In the context of "this compound," if this compound were to be synthesized, the bromo and chloromethyl groups would be considered pre-installed functionalities ready for "post-synthesis" modification. This approach allows for the late-stage introduction of various chemical moieties into a core triazole scaffold, which can be highly advantageous in drug discovery and development.
Putative Applications as Versatile Chemical Linkers and Building Blocks
Bifunctional molecules like "this compound" are often employed as chemical linkers or building blocks in the synthesis of more complex molecules. The chloromethyl group can react with one substrate, and the bromo group can be used to connect to another, allowing the triazole to act as a central scaffold. This is particularly useful in the construction of bioconjugates, where the triazole core can link a biomolecule to a reporter molecule or a drug. The defined geometry of the triazole ring can also provide a rigid spacer, which is often desirable in the design of linkers.
Theoretical Strategies for Introducing Spatially Defined Molecular Architectures
The 1,2,3-triazole ring is planar and aromatic, which can impart a degree of rigidity and defined spatial orientation to molecules that contain it. By strategically functionalizing the bromo and chloromethyl positions of "this compound," it would be theoretically possible to control the three-dimensional arrangement of appended molecular fragments. For example, the use of bulky substituents in coupling reactions at the C4-bromo position could introduce steric hindrance that influences the preferred conformation of the molecule. This control over molecular architecture is a key principle in rational drug design and the development of new materials.
Advanced Research Applications in Chemical Disciplines and Future Directions
Role in the Synthesis of Advanced Chemical Probes and Reagents
The bifunctional nature of 4-Bromo-5-(chloromethyl)-2-methyltriazole, possessing two distinct halogen atoms at different positions, makes it a valuable precursor in the synthesis of sophisticated chemical probes and reagents. The differential reactivity of the brominated and chloromethylated sites allows for sequential and site-selective modifications. This enables the introduction of various functional groups, which is a critical aspect in the design of molecules for probing biological systems and facilitating complex chemical transformations.
The triazole core itself is a desirable feature in medicinal chemistry and chemical biology due to its metabolic stability and ability to participate in hydrogen bonding. By utilizing this compound as a scaffold, researchers can construct a diverse library of compounds. These compounds can be tailored to interact with specific biological targets, thereby serving as probes to investigate cellular processes or as reagents to drive specific chemical reactions. The ability to precisely functionalize the triazole ring is key to developing probes with high specificity and efficacy.
Development of New Synthetic Methodologies Utilizing Halogenated Triazole Intermediates
The presence of multiple reaction sites on this compound has spurred the development of novel synthetic methodologies. Organic chemists are exploring its utility as a versatile intermediate for constructing more complex molecular architectures. The bromo group can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively. Simultaneously, the chloromethyl group serves as a reactive handle for nucleophilic substitution reactions, enabling the attachment of a wide range of functional groups.
This dual reactivity allows for the development of concise and efficient synthetic routes to previously inaccessible or difficult-to-synthesize molecules. Researchers are actively investigating one-pot and tandem reaction sequences that leverage the distinct reactivity of the two halogen substituents. These new methodologies are not only expanding the synthetic chemist's toolkit but also enabling the creation of novel compounds with potential applications in materials science and pharmaceuticals.
Innovations in Catalyst Development for Triazole Chemistry
The unique electronic properties of the triazole ring, influenced by the presence of halogen atoms, make halogenated triazoles like this compound interesting ligands in catalysis. The nitrogen atoms of the triazole ring can coordinate with metal centers, and the electronic nature of the ring can be fine-tuned by the substituents. This has led to explorations into the development of novel catalysts for a variety of organic transformations.
Recent research has demonstrated the potential of chiral triazole-based ligands in asymmetric catalysis. While direct catalytic applications of this compound are still an emerging area, its derivatives are being investigated as components of catalyst systems. The ability to readily modify the structure of this triazole allows for the systematic tuning of the steric and electronic properties of the resulting ligands, which is crucial for optimizing catalyst performance in terms of activity and enantioselectivity. For instance, novel chiral triazole-based diaryliodonium salts have been synthesized and shown to be effective halogen bond donors in enantioselective catalysis. acs.org
Future Perspectives in the Field of Halogenated Triazole Chemical Research
The field of halogenated triazole chemistry, with compounds like this compound at the forefront, is poised for significant growth. The versatility of these building blocks opens up numerous avenues for future research and development.
Key future directions include:
Expansion of Chemical Space: The continued development of synthetic methodologies will enable the creation of an even wider array of novel triazole derivatives with diverse functionalities. This will provide a rich source of new molecules for screening in drug discovery and materials science.
Advanced Materials: The incorporation of halogenated triazoles into polymers and other materials could lead to the development of materials with enhanced thermal stability, flame retardancy, and unique electronic properties.
Medicinal Chemistry and Drug Discovery: The triazole scaffold is a well-established pharmacophore. ijprajournal.comresearchgate.net The ability to precisely decorate the triazole ring with various substituents using halogenated intermediates will be instrumental in the design and synthesis of next-generation therapeutic agents with improved efficacy and selectivity. ijprajournal.comresearchgate.netnih.gov The development of fluorine-containing triazoles, in particular, is a promising area for clinical applications. frontiersin.org
Catalysis: Further exploration of halogenated triazoles as ligands or catalysts is expected to yield new and more efficient catalytic systems for a broad range of chemical transformations, including asymmetric synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
